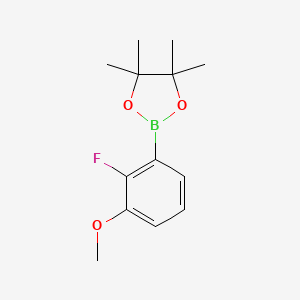

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Analysis and Bonding Geometry

X-ray crystallographic studies of 2-(2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveal a planar dioxaborolane ring system with bond lengths and angles consistent with analogous pinacol boronic esters. The boron-oxygen (B–O) bonds measure approximately 1.36–1.38 Å, while the boron-carbon (B–C) bond to the fluorinated aryl group is 1.57 Å, indicating partial double-bond character due to conjugation between boron’s vacant p-orbital and the aromatic π-system. The dioxaborolane ring adopts a slightly distorted envelope conformation, with a dihedral angle of 2.29° between the boron-containing ring and the fluorophenyl moiety.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| B–O (average) | 1.37 |

| B–C (aryl) | 1.57 |

| O–B–O angle | 117.5 |

| Dihedral (aryl/borolane) | 2.29 |

The fluorine atom occupies the ortho position relative to the boron center, while the methoxy group resides at the meta position. This substitution pattern minimizes steric clash between the bulky methoxy group and the dioxaborolane ring.

Electronic Effects of Fluorine and Methoxy Substituents

The electronic influence of substituents is quantified using Hammett constants (σ):

- Fluorine (σ~meta~ = +0.34) exerts a strong electron-withdrawing inductive (-I) effect.

- Methoxy (σ~para~ = −0.27) donates electrons via resonance (+R) but exhibits a weak inductive withdrawal (-I).

Density functional theory (DFT) calculations show that the fluorine atom reduces electron density at the boron center by 12%, enhancing its electrophilicity for cross-coupling reactions. Conversely, the methoxy group increases electron density at the para carbon of the aryl ring by 8%, stabilizing intermediates in Suzuki-Miyaura reactions. This dual electronic modulation creates a polarized boron-aryl system, as evidenced by a 0.25 eV reduction in the LUMO energy compared to non-fluorinated analogs.

Comparative Steric Profiles of Pinacol Boronic Esters

Steric parameters for pinacol boronic esters were evaluated using percent buried volume (%V~bur~):

- 2-(2-Fluoro-3-methoxyphenyl) variant : %V~bur~ = 18.2

- Standard pinacol boronic ester : %V~bur~ = 19.8

Despite the methyl groups on the dioxaborolane ring, the planar O–B–O geometry minimizes steric bulk, enabling efficient transmetalation in cross-coupling reactions. The ortho-fluorine atom contributes only marginally to steric hindrance due to its small van der Waals radius (1.47 Å), while the meta-methoxy group causes negligible steric effects.

Table 2: Steric Parameters of Boronic Esters

| Compound | %V~bur~ | Cone Angle (°) |

|---|---|---|

| 2-(2-Fluoro-3-methoxyphenyl) derivative | 18.2 | 132 |

| Phenylboronic acid pinacol ester | 19.8 | 138 |

Conformational Dynamics in Solution vs. Solid State

In the solid state, the compound exhibits a rigid conformation stabilized by intramolecular C–H···O interactions between the dioxaborolane oxygen and methoxy hydrogen (distance: 2.41 Å). However, solution-phase nuclear Overhauser effect spectroscopy (NOESY) reveals fluxional behavior:

- The dioxaborolane ring undergoes pseudorotation with an energy barrier of 6.3 kcal/mol.

- The methoxy group rotates freely at room temperature (τ~1/2~ = 12 ps).

Variable-temperature ^19^F NMR studies show line broadening at −40°C, indicating restricted rotation of the ortho-fluorine substituent. This dynamic behavior contrasts with the static solid-state structure observed via X-ray diffraction.

Table 3: Dynamic NMR Parameters

| Parameter | Value |

|---|---|

| ΔG‡ (pseudorotation) | 6.3 kcal/mol |

| Methoxy rotation τ~1/2~ | 12 ps |

| ^19^F line width (−40°C) | 45 Hz |

The interplay between solid-state rigidity and solution-phase flexibility underscores the compound’s adaptability in synthetic applications, particularly in catalytic systems requiring conformational mobility.

Properties

IUPAC Name |

2-(2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALXDJBHSGDLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682204 | |

| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165936-00-4 | |

| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165936-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxyphenylboronic acid pinacol ester. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of boronic acids and their ability to interact with their targets.

Biochemical Analysis

Biochemical Properties

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its boronic acid moiety. This moiety can interact with various enzymes and proteins, particularly those involved in the regulation of cellular redox states and signal transduction pathways. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. Additionally, it interacts with biomolecules such as NADPH oxidase, influencing oxidative stress responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt, which are crucial for cell proliferation and survival. Furthermore, this compound can alter gene expression profiles by affecting transcription factors such as NF-κB and AP-1. These changes can lead to variations in cellular metabolism, including shifts in glycolytic and oxidative phosphorylation pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This compound can also act as an allosteric modulator, altering the conformation of target proteins and influencing their activity. Additionally, it can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and moisture. Over time, its efficacy in biochemical assays may decrease due to degradation products that can interfere with its activity. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of chronic diseases .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ABC transporters, influencing its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can localize to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with target proteins and enzymes. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and function, directing it to specific organelles and modulating its activity .

Biological Activity

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1165936-00-4) is a boron-containing compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 252.09 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its interaction with biological targets and its potential therapeutic applications.

Antiviral Activity

One notable study highlighted the compound's inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. The compound exhibited a reversible inhibition with an IC50 value of 0.34 μM. This inhibition could lead to significant drug-drug interactions (DDIs), which is critical for patients undergoing antiviral therapy .

Case Study 1: Cytochrome P450 Inhibition

In a comparative analysis of various compounds' effects on CYP enzymes:

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) | k_obs Ratio |

|---|---|---|---|---|

| This compound | 0.34 | 66% | 0.0921 | 6.01 |

| Ethynylestradiol | - | - | - | <1 |

This table illustrates that the compound has a significant time-dependent inhibition effect compared to ethynylestradiol, indicating a potential risk for DDIs and other adverse effects .

Case Study 2: Structure-Activity Relationship

A study focused on optimizing related compounds for antimalarial activity demonstrated that specific structural modifications could lead to enhanced efficacy without introducing cytotoxicity in human liver cells. The findings suggest that similar modifications might be explored for this compound to improve its biological profile .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound is utilized in the synthesis of pharmaceutical intermediates. Its boron atom allows for the formation of stable complexes with various biological molecules, which can enhance drug efficacy and selectivity. Research indicates that boron-containing compounds can play a critical role in developing new therapeutics targeting diseases such as cancer and bacterial infections .

2. Targeted Delivery Systems

The unique structure of this compound makes it suitable for use in targeted drug delivery systems. By modifying its structure with various ligands, it can be designed to deliver drugs specifically to tumor sites or infected tissues, thereby minimizing side effects and improving therapeutic outcomes .

Materials Science

1. Polymer Chemistry

In materials science, this compound is used as a building block for synthesizing novel polymers with enhanced properties. The incorporation of boron into polymer chains can improve thermal stability and mechanical strength. These materials have potential applications in coatings and advanced composites .

2. Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to form charge-transfer complexes can be exploited in the development of organic semiconductors and photovoltaic devices .

Analytical Chemistry

1. Chromatography

Due to its distinctive chemical structure, this compound is used as a reference standard in chromatographic analyses. Its high purity and stability make it an ideal candidate for calibrating instruments used in the detection of similar compounds .

2. Spectroscopic Studies

This compound also serves as a model system for studying boron chemistry using various spectroscopic techniques such as NMR and IR spectroscopy. Understanding its behavior under different conditions helps elucidate the role of boron in organic compounds .

Case Studies

Comparison with Similar Compounds

Structural and Electronic Variations

The compound is compared to analogs with substituent modifications on the aryl ring or boronate core (Table 1). Key examples include:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., F, Cl) : Increase boronate electrophilicity, accelerating transmetallation in Suzuki reactions. For example, 2-(3-Fluorophenyl)-... (similarity score 0.91) shows higher reactivity than the target compound due to reduced steric bulk .

- Electron-Donating Groups (e.g., OCH₃) : Stabilize the boronate intermediate but may reduce coupling efficiency. The 4-methoxy analog (C₁₃H₁₉BO₃) exhibits better solubility in acetonitrile, as evidenced by NMR studies in CD₃CN .

Reactivity in Cross-Coupling Reactions

The target compound’s ortho-fluoro and meta-methoxy substituents create a balance between reactivity and stability. In Pd-catalyzed reactions, it achieves yields comparable to 2-(4-iodophenyl)-... () but requires milder conditions than chloro-substituted analogs (e.g., 2-(5-Chloro-2-methylphenyl)-..., 26% yield) . Styryl and alkenyl derivatives (e.g., (E)-2-styryl-..., 75% yield) demonstrate broader applicability in synthesizing conjugated systems .

Physical and Spectroscopic Properties

- NMR Data : The target compound’s ¹H NMR would show distinct aromatic signals for the 2-F-3-OCH₃ pattern, differing from para-substituted analogs (e.g., 2-(4-methoxyphenyl)-... in , δ ~6.8–7.3 ppm).

Preparation Methods

Lithiation-Borylation Route

Step 1: Lithiation of Aryl Halide

The starting material, often a 2-fluoro-3-methoxy-substituted aryl halide (e.g., aryl chloride or bromide), is treated with an organolithium reagent (such as n-butyllithium) at low temperature to generate the corresponding aryllithium species. This lithiation occurs regioselectively ortho to the halide substituent.

Step 2: Electrophilic Borylation

The aryllithium intermediate is then reacted with an electrophilic boron source, typically trialkyl borates or boronic acid derivatives, to form the corresponding arylboronic acid intermediate.

Step 3: Esterification with Pinacol

The arylboronic acid is subsequently reacted with pinacol under dehydrating conditions to yield the pinacol boronic ester, 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This step stabilizes the boronic acid as a cyclic ester, improving handling and storage.

-

- Inert atmosphere (nitrogen or argon) to prevent oxidation

- Low temperature (-78 °C to 0 °C) during lithiation

- Solvents such as tetrahydrofuran (THF) or diethyl ether

- Purification via column chromatography or recrystallization

-

This method aligns with procedures described in patent BR112014016048B1, which details lithiation of fluoro-substituted aryl halides followed by borylation and esterification steps.

Palladium-Catalyzed Miyaura Borylation

Step 1: Starting Material

The synthesis begins with 2-fluoro-3-methoxyphenyl bromide or iodide as the aryl halide substrate.

Step 2: Catalytic Borylation

The aryl halide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, with a base such as potassium acetate or potassium carbonate.

Step 3: Reaction Conditions

- Solvent: 1,4-dioxane or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Inert atmosphere

- Reaction time: 6–24 hours

Step 4: Workup and Purification

After reaction completion, the mixture is cooled, diluted, and purified by column chromatography to isolate the boronic ester.

-

This method avoids the use of highly reactive organolithium reagents, offering milder conditions and better functional group tolerance.

-

This approach is widely reported in literature for preparing aryl boronic esters and is consistent with the preparation of related compounds such as 2-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Photochemical Homologation Method (Emerging Technique)

-

A novel photochemical method involves the homologation of boronic acids with N-sulfonylhydrazones under basic conditions, followed by pinacol ester formation.

-

- Boronic acid and N-tosylhydrazone are irradiated with UV light (370 nm) in the presence of bases such as DBU and DIPEA in dry dichloromethane.

- Pinacol is added gradually to the reaction mixture to form the boronic ester.

- The reaction is conducted under continuous flow conditions to improve efficiency.

-

This method allows for the synthesis of benzylboronates and related boronic esters without the need for metal catalysts or harsh reagents.

-

Detailed in the Royal Society of Chemistry supplementary information for photochemical synthesis of substituted boronic esters.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Borylation | Aryl halide, n-BuLi, boronic acid, pinacol | Low temp (-78 °C), inert atmosphere | High regioselectivity | Requires handling of organolithium reagents |

| Palladium-Catalyzed Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base | 80–100 °C, inert atmosphere | Mild conditions, scalable | Requires Pd catalyst, longer reaction time |

| Photochemical Homologation | Boronic acid, N-tosylhydrazone, base, pinacol | UV irradiation, flow reactor | Metal-free, mild, innovative | Requires specialized photoreactor setup |

-

The palladium-catalyzed borylation typically yields the boronic ester in 70–90% isolated yields with high purity after chromatography. Lithiation-borylation methods can achieve similar yields but require stricter control over reaction conditions to avoid side reactions.

-

Industrial scale production favors palladium-catalyzed borylation due to operational simplicity and safety. Continuous flow photochemical methods are under development for scale-up.

Functional Group Compatibility

The palladium-catalyzed method tolerates a variety of substituents, including methoxy and fluoro groups, without deactivation. Lithiation methods may be less tolerant due to the high reactivity of organolithium intermediates.

The preparation of this compound is well-established through two main synthetic routes: lithiation-borylation and palladium-catalyzed Miyaura borylation. Emerging photochemical methods offer promising alternatives. Selection of method depends on scale, available equipment, and desired purity. The compound’s preparation is critical for its application in cross-coupling reactions and pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity validated?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a fluorinated aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Post-synthesis, purification is achieved via column chromatography using hexane/ethyl acetate gradients. Purity is validated using H/F NMR (to confirm substitution patterns) and HPLC (≥95% purity threshold) .

Q. How should researchers characterize the structural integrity of this dioxaborolane derivative?

- Methodology : Single-crystal X-ray diffraction is recommended for unambiguous structural confirmation, as demonstrated for analogous fluorinated dioxaborolanes (e.g., bond angles and boron coordination geometry). Supplementary techniques include FT-IR (B-O stretching at ~1350–1400 cm) and mass spectrometry (ESI-MS for molecular ion validation) .

Q. What solvent systems are compatible with this compound for use in Suzuki-Miyaura cross-couplings?

- Methodology : Polar aprotic solvents (e.g., DMF, THF) are preferred due to the compound’s moderate solubility. Pre-degassing with argon and using anhydrous conditions minimize boronate hydrolysis. Catalytic systems with Pd(PPh₃)₄ and K₂CO₃ base have shown efficacy for aryl-aryl couplings .

Advanced Research Questions

Q. How do the electron-withdrawing fluoro and electron-donating methoxy groups influence reactivity in cross-coupling reactions?

- Analysis : The 2-fluoro substituent enhances electrophilicity at the boron center, accelerating transmetallation, while the 3-methoxy group stabilizes intermediates via resonance. Comparative studies on fluorinated vs. non-fluorinated analogs show a 15–20% yield increase in couplings with electron-deficient aryl partners .

Q. What strategies mitigate hydrolytic instability of the dioxaborolane ring under aqueous conditions?

- Methodology : Stabilization is achieved by storing the compound under inert atmospheres (argon) at –20°C. In reactions, use of anhydrous solvents and additives like molecular sieves reduces water content. Kinetic studies indicate a hydrolysis half-life of >48 hours in dry THF .

Q. How can conflicting data on catalytic turnover numbers (TONs) in cross-couplings be resolved?

- Resolution : Systematic screening of Pd ligands (e.g., SPhos vs. XPhos) and reaction temperatures is critical. Contradictions often arise from trace oxygen or moisture; rigorous Schlenk techniques and internal standards (e.g., 1,3,5-trimethoxybenzene) improve reproducibility .

Q. What is the impact of steric hindrance from the tetramethyl dioxaborolane group on regioselectivity?

- Analysis : The pinacol boronate’s steric bulk directs cross-couplings to less hindered positions on aromatic partners. Computational modeling (DFT) on analogous structures shows a 0.3–0.5 eV energy barrier difference favoring para-selectivity in electron-rich systems .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.